3-(3-(4-(4-nitrophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
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Description
The compound “3-(3-(4-(4-nitrophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains a quinazoline-2,4(1H,3H)-dione skeleton . Quinazoline-2,4(1H,3H)-dione is a major class of N-fused heterocyclic compounds with a wide range of biological functions .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones involves various methods, including the treatment of 2-aminobenzamides with phosgene, the reaction of isatoic anhydride with amines or isocyanates, the condensation of 2-halobenzoates with monoalkylureas, Baeyer-Villiger oxidation of 4-iminoisatins, and the three-component catalytic condensation of 2-haloanilines with CO2 and isocyanides .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The quinazoline-2,4(1H,3H)-dione skeleton is a key feature of this molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the quinazoline-2,4(1H,3H)-dione skeleton and the nitrophenyl and piperazine groups .Scientific Research Applications
Antimicrobial Activity
One area of research is the synthesis and evaluation of new derivatives of quinazoline-2,4(1H,3H)-dione for their antimicrobial properties. Studies have shown that certain substituted derivatives exhibit promising antibacterial and antifungal activities against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. This includes efforts to synthesize substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, indicating the potential of these compounds in the development of new antimicrobial agents (Vidule, 2011).
Anticancer Agents
Another significant application is the synthesis of novel quinazolinone derivatives as potential anticancer agents. Research has developed a series of these derivatives, demonstrating cytotoxic activity against cancer cell lines such as MCF-7 and HeLa. This suggests the compound's utility in the design and development of new therapeutic agents for cancer treatment (Poorirani et al., 2018).
Herbicidal Activity
Explorations into the herbicidal activity of quinazoline-2,4-dione derivatives have also been conducted. A particular study synthesized triketone-containing quinazoline-2,4-dione derivatives, evaluating their efficacy against broadleaf and monocotyledonous weeds. Some of these compounds displayed superior herbicidal activity, suggesting their potential use in agricultural applications to control weed populations (Wang et al., 2014).
Green Synthesis Perspectives
There's a focus on the green and sustainable chemistry perspectives in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, highlighting the importance of environmentally friendly synthesis methods. Chemical fixation of CO2 to 2-aminobenzonitriles has been used as a novel strategy for synthesizing functionalized quinazoline-2,4(1H,3H)-diones, reflecting the compound's role in promoting sustainable chemical practices (Vessally et al., 2017).
properties
IUPAC Name |
3-[3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c27-19(9-10-25-20(28)17-3-1-2-4-18(17)22-21(25)29)24-13-11-23(12-14-24)15-5-7-16(8-6-15)26(30)31/h1-8H,9-14H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTBDOGJECXYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(4-nitrophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione |
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